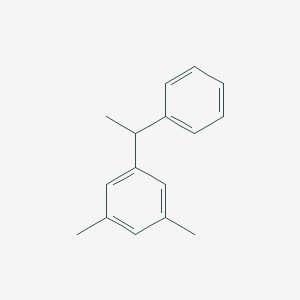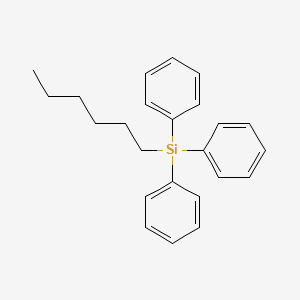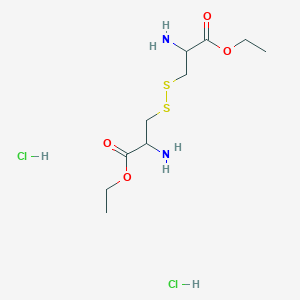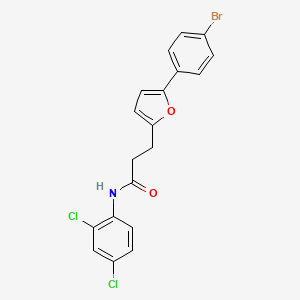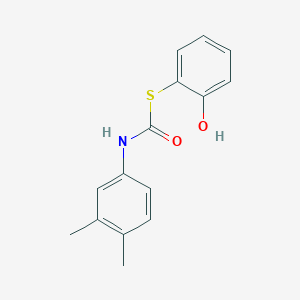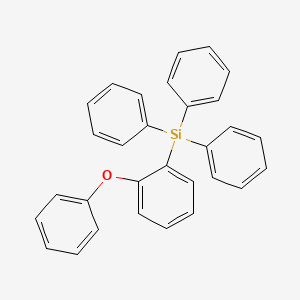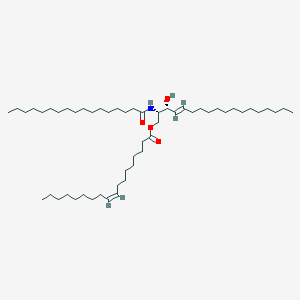![molecular formula C24H30N4O4 B11944307 N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide CAS No. 123372-67-8](/img/structure/B11944307.png)
N'~1~,N'~10~-bis[(E)-(4-hydroxyphenyl)methylidene]decanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE: is a chemical compound with the molecular formula C24H30N4O4 and a molecular weight of 438.531. It is a derivative of hydrazide and is known for its unique structural properties, which make it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE typically involves the reaction of sebacic acid with 4-hydroxybenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted hydrazides
Scientific Research Applications
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other hydrazide derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers and as a stabilizer in various industrial processes .
Mechanism of Action
The mechanism of action of SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation
Comparison with Similar Compounds
SEBACIC BIS(4-HYDROXYBENZYLIDENE)HYDRAZIDE is unique compared to other similar compounds due to its specific structural features and properties. Some similar compounds include:
SEBACIC BIS(4-CHLOROBENZYLIDENE)HYDRAZIDE: Differentiated by the presence of chlorine atoms.
SEBACIC BIS(3,4-DIMETHOXYBENZYLIDENE)HYDRAZIDE: Contains methoxy groups instead of hydroxyl groups.
SEBACIC BIS(4-METHOXYBENZYLIDENE)HYDRAZIDE: Features a methoxy group at the para position
These compounds share similar synthetic routes and applications but differ in their chemical reactivity and biological activities.
Properties
CAS No. |
123372-67-8 |
|---|---|
Molecular Formula |
C24H30N4O4 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-hydroxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C24H30N4O4/c29-21-13-9-19(10-14-21)17-25-27-23(31)7-5-3-1-2-4-6-8-24(32)28-26-18-20-11-15-22(30)16-12-20/h9-18,29-30H,1-8H2,(H,27,31)(H,28,32)/b25-17+,26-18+ |
InChI Key |
QBHDKQXPLADXIB-RPCRKUJJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






